Cas no 1242896-44-1 (ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate)

Ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinoline core, a trifluoromethylphenylmethylamino group, and an ethyl ester moiety, which may contribute to its biological activity and metabolic stability. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, while the chloro substitution could influence electronic properties and reactivity. This compound is of interest for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate structure
1242896-44-1 structure
Product Name:ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate
CAS No:1242896-44-1
MF:C20H16ClF3N2O3
MW:424.800854682922
CID:5394914
Update Time:2025-05-26

ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 8-chloro-1,2-dihydro-2-oxo-4-[[[2-(trifluoromethyl)phenyl]methyl]amino]-3-quinolinecarboxylate
    • ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate
    • Inchi: 1S/C20H16ClF3N2O3/c1-2-29-19(28)15-17(12-7-5-9-14(21)16(12)26-18(15)27)25-10-11-6-3-4-8-13(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27)
    • InChI Key: HBYXAABHGPANJE-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2Cl)C(NCC2=CC=CC=C2C(F)(F)F)=C(C(OCC)=O)C1=O

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 561.2±50.0 °C(Predicted)
  • pka: 9.08±0.70(Predicted)

ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3406-0437-2μmol
ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate
1242896-44-1
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ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate
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ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate Related Literature

Additional information on ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate

Ethyl 8-Chloro-2-Oxo-4-({[2-(Trifluoromethyl)Phenyl]Methyl}Amino)-1,2-Dihydroquinoline-3-Carboxylate: A Comprehensive Overview

Ethyl 8-chloro-2-oxo-4-({[2-(trifluoromethyl)phenyl]methyl}amino)-1,2-dihydroquinoline-3-carboxylate, with CAS No 1242896-44-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes a quinoline backbone, a trifluoromethyl-substituted phenyl group, and an ethyl ester moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of interest for researchers exploring its potential applications in drug development and advanced materials.

The quinoline moiety in this compound serves as a versatile scaffold for various chemical modifications. Quinolines are known for their ability to form hydrogen bonds and interact with biological targets, making them valuable in the design of bioactive molecules. Recent studies have highlighted the potential of quinoline derivatives as inhibitors of kinase enzymes, which are critical in cellular signaling pathways and are often implicated in diseases such as cancer.

The trifluoromethyl group attached to the phenyl ring introduces electron-withdrawing effects, which can enhance the stability and bioavailability of the compound. This substitution pattern is particularly advantageous in drug design, as it can improve the molecule's solubility and permeability across biological membranes. Moreover, the amino group linked to the trifluoromethyl-substituted phenyl ring contributes to the compound's ability to form intermolecular interactions, potentially enhancing its binding affinity to target proteins.

Ethyl 8-chloro-2-oxo...carboxylate has been explored in recent research for its potential as an anti-cancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor growth and metastasis. The chloro substituent at position 8 further modulates the electronic properties of the molecule, potentially influencing its pharmacokinetic profile.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, condensation reactions, and esterifications. The construction of the quinoline ring system typically involves cyclization reactions under specific conditions to ensure regioselectivity and yield optimization. Researchers have also investigated green chemistry approaches to synthesize this compound more efficiently while minimizing environmental impact.

The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with target proteins such as protein kinases or transcription factors involved in oncogenesis. These insights provide a foundation for further optimization studies aimed at improving the compound's efficacy and reducing off-target effects.

From a materials science perspective, ethyl 8-chloro...carboxylate has shown promise as a precursor for advanced materials such as coordination polymers or metal-organic frameworks (MOFs). The carboxylic acid ester group can act as a coordinating unit for metal ions, enabling the formation of porous structures with applications in gas storage or catalysis.

In conclusion, ethyl 8-chloro...carboxylate (CAS No 1242896-44-1) represents a multifaceted compound with diverse applications across multiple disciplines. Its unique structure endows it with valuable chemical properties that make it an attractive candidate for both therapeutic development and materials innovation.

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